molecular formula C14H13ClN6OS B13845979 5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine

5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine

Cat. No.: B13845979
M. Wt: 348.8 g/mol
InChI Key: GNEWDHYPNXXQDO-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It contains a thieno[3,2-d]pyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings, and is substituted with a morpholine ring and a pyrazin-2-amine group

Preparation Methods

The synthesis of 5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Chemical Reactions Analysis

5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thieno[3,2-d]pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine and pyrazin-2-amine moieties.

    Coupling Reactions: The pyrazin-2-amine group can participate in coupling reactions with various electrophiles to form new C-N bonds.

Common reagents used in these reactions include bases like DMF, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Pharmaceutical Research: It is explored for its potential to inhibit specific enzymes or receptors, making it a candidate for drug development.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules for various industrial applications

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity.

Properties

Molecular Formula

C14H13ClN6OS

Molecular Weight

348.8 g/mol

IUPAC Name

5-(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine

InChI

InChI=1S/C14H13ClN6OS/c15-14-19-8-5-10(9-6-18-11(16)7-17-9)23-12(8)13(20-14)21-1-3-22-4-2-21/h5-7H,1-4H2,(H2,16,18)

InChI Key

GNEWDHYPNXXQDO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC(=C3)C4=CN=C(C=N4)N)Cl

Origin of Product

United States

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